

# TAK-285 Early-Phase Clinical Trial Results: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Tak-285  |           |
| Cat. No.:            | B1684519 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial results for **TAK-285**, a novel dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). The following sections detail the compound's mechanism of action, preclinical efficacy, and clinical pharmacology, safety, and preliminary efficacy data from Phase 1 studies.

#### **Mechanism of Action**

TAK-285 is an orally bioavailable, small molecule that potently and selectively inhibits the kinase activities of both HER2 and EGFR.[1] Dimerization of the HER family of receptors, including HER1/EGFR and HER2, triggers an intracellular phosphorylation cascade that promotes cellular proliferation and survival in tumor cells.[1] By binding to and inhibiting EGFR and HER2, TAK-285 can suppress tumor growth and angiogenesis.[2] Preclinical studies have shown that TAK-285 is effective against tumor cells that are resistant to trastuzumab.[2] Furthermore, an inverse correlation has been observed between sensitivity to TAK-285 and the expression of HER2 or HER3, suggesting that phospho-HER3 could be a potential biomarker for patient selection.[3] Unlike some other tyrosine kinase inhibitors, TAK-285 is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters, which may allow for better penetration of the blood-brain barrier.[4][5]

#### **Signaling Pathway**



The diagram below illustrates the inhibitory effect of **TAK-285** on the HER2/EGFR signaling pathway.





Click to download full resolution via product page

Caption: TAK-285 inhibits HER2/EGFR signaling.

## Preclinical Data In Vitro Kinase Inhibition

TAK-285 has demonstrated potent inhibitory activity against HER2 and EGFR kinases.[6]

| Kinase Target                               | IC50 (nM)   |
|---------------------------------------------|-------------|
| HER2                                        | 17[7][8]    |
| EGFR (HER1)                                 | 23[7][8]    |
| HER4                                        | 260[7][8]   |
| MEK1                                        | 1,100[8]    |
| Aurora B                                    | 1,700[7][8] |
| Lck                                         | 2,400[7][8] |
| c-Met                                       | 4,200[7][8] |
| CSK                                         | 4,700[7][8] |
| Lyn B                                       | 5,200[8]    |
| MEK5                                        | 5,700[7][8] |
| IC50: Half maximal inhibitory concentration |             |

#### **In Vivo Antitumor Activity**

Oral administration of **TAK-285** has shown significant dose-dependent tumor growth inhibition in various xenograft models.[7]



| Xenograft Model           | Host  | Dose (mg/kg, BID) | Tumor/Control<br>(T/C) Ratio (%) |
|---------------------------|-------|-------------------|----------------------------------|
| BT-474 (Breast<br>Cancer) | Mouse | 100               | 29[7]                            |
| 4-1ST (Gastric<br>Cancer) | Mouse | 50                | 44[7]                            |
| 4-1ST (Gastric<br>Cancer) | Mouse | 100               | 11[7]                            |
| 4-1ST (Gastric<br>Cancer) | Rat   | 6.25              | 38[7]                            |
| 4-1ST (Gastric<br>Cancer) | Rat   | 12.5              | 14[7]                            |
| 4-1ST (Gastric<br>Cancer) | Rat   | 25                | -12 (regression)[7]              |
| 4-1ST (Gastric<br>Cancer) | Rat   | 50                | -16 (regression)[7]              |
| BID: Twice daily          |       |                   |                                  |

### **Early-Phase Clinical Trial Results**

Two key Phase 1 studies have evaluated the safety, pharmacokinetics, and preliminary efficacy of **TAK-285** in patients with advanced solid tumors.

### **Experimental Protocols**

The general design of the Phase 1 studies involved dose escalation to determine the maximum tolerated dose (MTD), followed by an expansion cohort at the MTD.[1][4]





Click to download full resolution via product page

Caption: Phase 1 Clinical Trial Workflow for TAK-285.

Patients with advanced refractory solid tumors were enrolled.[4] In the dose-escalation phase, patients received increasing doses of oral **TAK-285** in 28-day cycles.[4] Serial blood samples were collected for pharmacokinetic (PK) analysis, and in one study, cerebrospinal fluid (CSF) was also collected at steady-state.[4] Toxicities were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 3.[4] Tumor responses were assessed using Response Evaluation Criteria in Solid Tumors (RECIST).[9]

#### **Pharmacokinetics**

**TAK-285** demonstrated rapid oral absorption.[1][9] Plasma exposure at steady-state increased in a dose-proportional manner for doses ranging from 50 to 300 mg twice daily.[1]



| Parameter                                                      | Value                          | Study Population                 |
|----------------------------------------------------------------|--------------------------------|----------------------------------|
| Time to Maximum Concentration (Tmax)                           | 2-3 hours[9]                   | Patients with advanced cancer[9] |
| Half-life (t1/2)                                               | ~10 hours (at steady-state)[4] | Patients with advanced cancer[4] |
| Accumulation                                                   | ~4-fold[4]                     | Patients with advanced cancer[4] |
| CSF:Plasma Unbound Concentration Ratio                         | 0.66[4]                        | Patients at RP2D[4]              |
| CSF: Cerebrospinal Fluid;<br>RP2D: Recommended Phase<br>2 Dose |                                |                                  |

#### **Safety and Tolerability**

**TAK-285** was generally well-tolerated.[1][4] The Maximum Tolerated Dose (MTD) was established at 300 mg twice daily in one study and 400 mg twice daily in another.[1][4]

| Dose        | Dose-Limiting Toxicities (DLTs)                                          | Study                    |
|-------------|--------------------------------------------------------------------------|--------------------------|
| 400 mg BID  | Grade 3 increased<br>aminotransferases, Grade 3<br>decreased appetite[1] | Japanese Phase 1[1]      |
| >400 mg BID | Diarrhea, hypokalemia, fatigue[9]                                        | Multinational Phase 1[9] |

The most common adverse events reported in the multinational Phase 1 study at the 400 mg BID dose are listed below.



| Adverse Event    | Frequency (%) |
|------------------|---------------|
| Fatigue          | 37[4]         |
| Diarrhea         | 37[4]         |
| Nausea           | 28[4]         |
| Rash (Grade 1/2) | 14[4]         |

#### **Preliminary Clinical Activity**

In the Japanese Phase 1 study, a partial response was observed in one patient with parotid cancer who received 300 mg twice daily.[1][10] In the multinational Phase 1 study, the best response was stable disease for at least 12 weeks in 13 patients.[9]

#### **Summary and Future Directions**

Early-phase clinical trials of **TAK-285** have demonstrated a manageable safety profile, favorable pharmacokinetic properties including CNS penetration, and preliminary signs of antitumor activity in patients with advanced solid tumors. The established MTD and recommended Phase 2 dose provide a foundation for further clinical development. Future studies will be necessary to further evaluate the efficacy of **TAK-285** in specific patient populations, potentially guided by biomarkers such as HER2 and HER3 expression.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase I first-in-human study of TAK-285, a novel investigational dual HER2/EGFR inhibitor, in cancer patients PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor TAK-285 - PMC [pmc.ncbi.nlm.nih.gov]



- 4. ascopubs.org [ascopubs.org]
- 5. Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model [jcancer.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase 1 dose-escalation, pharmacokinetic, and cerebrospinal fluid distribution study of TAK-285, an investigational inhibitor of EGFR and HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I first-in-human study of TAK-285, a novel investigational dual HER2/EGFR inhibitor, in cancer patients PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TAK-285 Early-Phase Clinical Trial Results: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684519#early-phase-clinical-trial-results-for-tak-285]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com